REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].C(N(CC)CC)C.[C:13]([O:18][CH3:19])(=[O:17])[C:14]([CH3:16])=O.C(O)C>O>[CH3:19][O:18][C:13]([C:14]1([CH3:16])[NH:2][CH2:3][CH2:4][S:5]1)=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(SCCN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.6 g | |
YIELD: PERCENTYIELD | 70.4% | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |